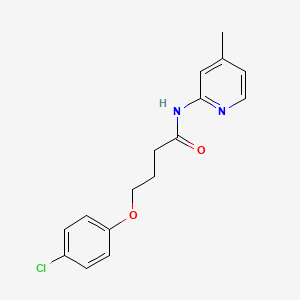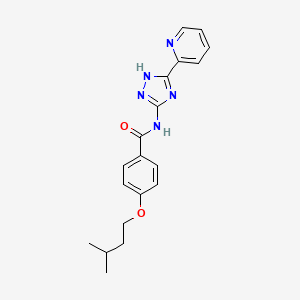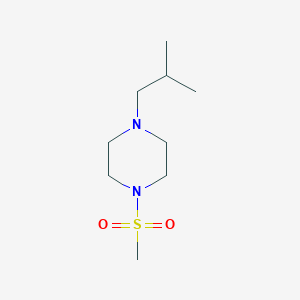
4-(4-chlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide, also known as CP-945,598, is a selective antagonist of the cannabinoid CB1 receptor. It was initially developed as a potential treatment for obesity, metabolic disorders, and drug addiction.
Mécanisme D'action
4-(4-chlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide acts as a selective antagonist of the CB1 receptor, which is primarily expressed in the central nervous system. The CB1 receptor is involved in the regulation of appetite, metabolism, and reward pathways. By blocking the CB1 receptor, this compound reduces the activity of these pathways, leading to a decrease in food intake and body weight.
Biochemical and Physiological Effects:
This compound has been shown to reduce food intake and body weight in animal models of obesity. It has also been shown to reduce the reinforcing effects of opioids and cocaine, suggesting a potential role in the treatment of drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(4-chlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide is its selectivity for the CB1 receptor, which reduces the potential for off-target effects. However, its use in animal models may be limited by its relatively short half-life and poor solubility.
Orientations Futures
There are several potential future directions for research on 4-(4-chlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide. One area of interest is its potential use in combination with other drugs for the treatment of obesity and drug addiction. Another area of interest is the development of more potent and selective CB1 receptor antagonists. Finally, further studies are needed to fully elucidate the biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 4-(4-chlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide involves several steps. First, 4-chlorophenol is reacted with 2-bromomethylpyridine to form 4-(2-pyridyl)phenol. This intermediate is then reacted with 4-methyl-2-pyridinemethanol to form 4-(4-methylpyridin-2-yl)phenol. Finally, this compound is reacted with butanoyl chloride to form this compound.
Applications De Recherche Scientifique
4-(4-chlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide has been extensively studied for its potential therapeutic applications. It has been shown to reduce food intake and body weight in animal models of obesity. It has also been investigated as a potential treatment for drug addiction, particularly for opioid and cocaine dependence.
Propriétés
IUPAC Name |
4-(4-chlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-12-8-9-18-15(11-12)19-16(20)3-2-10-21-14-6-4-13(17)5-7-14/h4-9,11H,2-3,10H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDBBNCSGARFNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Cyclopropyl-3-[(5,6-dimethylbenzimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7547259.png)
![2-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]quinazolin-4-amine](/img/structure/B7547268.png)
![2-[4-(4-Chlorophenyl)piperazin-1-yl]quinazolin-4-amine](/img/structure/B7547271.png)

![N-[(6-methoxypyridin-3-yl)methyl]azepane-1-carboxamide](/img/structure/B7547283.png)
![N-methyl-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7547299.png)

![N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B7547317.png)
![2-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B7547321.png)
![1-(2-Methylpropyl)-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B7547334.png)

![2-[(3-fluorophenyl)methylsulfanyl]-N-methylacetamide](/img/structure/B7547354.png)
![N-[(5-methylthiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7547356.png)
![(2R)-1-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)pyrrolidine-2-carboxylic acid](/img/structure/B7547359.png)